molecular formula C18H16F4N2O2 B251599 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B251599
M. Wt: 368.3 g/mol
InChI Key: BQSANNDUURUIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, also known as GSK1521498, is a small molecule inhibitor that targets the orexin receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness and sleep. The orexin receptor antagonists have been developed as a potential therapeutic target for sleep disorders and other related conditions.

Mechanism of Action

4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide binds to the orexin receptor and blocks the action of orexin, which is a neuropeptide that regulates wakefulness and sleep. By inhibiting the orexin receptor, the compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects
In preclinical studies, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to increase total sleep time, reduce the time to fall asleep, and improve sleep quality. The compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response. Additionally, the compound has been shown to reduce anxiety-like behavior in preclinical models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is its high selectivity and potency for the orexin receptor. This makes it an ideal tool for studying the role of orexin in sleep and wakefulness. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the research on 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. One area of interest is the potential use of the compound in treating other conditions, such as anxiety and depression. Another area of interest is the development of more potent and selective orexin receptor antagonists. Additionally, the compound could be used to study the role of orexin in other physiological processes, such as feeding behavior and addiction.
Conclusion
In conclusion, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a potent and selective orexin receptor antagonist that has shown promise as a therapeutic target for sleep disorders and other related conditions. The compound has been extensively studied in preclinical models and clinical trials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-characterized. There are several future directions for the research on this compound, which could lead to the development of new treatments for a variety of conditions.

Synthesis Methods

The synthesis of 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves several steps. The first step is the synthesis of 4-fluoro-2-nitroaniline, which is then reacted with 2-(trifluoromethyl)benzoic acid to obtain 4-fluoro-N-(2-trifluoromethylbenzoyl)-2-nitroaniline. This intermediate is then reduced and reacted with morpholine to obtain the final product, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

The orexin receptor antagonists have been studied for their potential therapeutic applications in sleep disorders, anxiety, depression, and addiction. 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to be a potent and selective orexin receptor antagonist. It has been extensively studied in preclinical models for its efficacy and safety profile. The compound has also been evaluated in clinical trials for its potential use in treating insomnia.

properties

Molecular Formula

C18H16F4N2O2

Molecular Weight

368.3 g/mol

IUPAC Name

4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16F4N2O2/c19-14-4-1-12(2-5-14)17(25)23-15-11-13(18(20,21)22)3-6-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10H2,(H,23,25)

InChI Key

BQSANNDUURUIHN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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